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Introduction

Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are the most widely used buffers for

agarose gel electrophoresis of nucleic acids.[1] These buffers maintain a stable pH and provide

ions to conduct the electrical current required for separating DNA and RNA fragments based on

their size.[2] While Tris serves as the primary buffering agent and acetate or borate provide the

necessary ions, Ethylenediaminetetraacetic acid (EDTA) plays a critical, protective role.[3][4]

The Primary Function of EDTA: Nuclease Inhibition

The principal role of EDTA in electrophoresis buffers is to protect nucleic acids from enzymatic

degradation.[2][3] This is achieved through its function as a chelating agent. Many nucleases—

enzymes that degrade DNA (DNases) and RNA (RNases)—require divalent cations, particularly

magnesium (Mg²⁺) and calcium (Ca²⁺), as essential cofactors for their catalytic activity.[5][6][7]

EDTA has a high affinity for these metal ions. It effectively sequesters them, forming stable

complexes that render the ions unavailable to the nucleases.[5][8][9] By chelating these

necessary cofactors, EDTA inactivates any contaminating nucleases that may be present in the

sample, on laboratory equipment, or introduced during the experimental procedure.[4][6] This

safeguards the integrity of the DNA or RNA molecules as they migrate through the agarose gel.

[8]
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While the inhibitory effect of EDTA is highly beneficial for sample integrity during

electrophoresis, it can pose a challenge for subsequent enzymatic applications. Many enzymes

used in molecular biology, such as DNA polymerases (in PCR) and ligases (in cloning), also

depend on Mg²⁺ as a cofactor.[3][7][10] If a DNA fragment is purified from an agarose gel,

residual EDTA from the buffer can be carried over and inhibit these downstream reactions.[10]

For this reason, the concentration of EDTA in TAE and TBE buffers is typically kept low (around

1-2 mM in the 1x working solution).[1][3] When DNA recovery from the gel is planned, TAE

buffer is often preferred over TBE, as the borate component in TBE can also act as an enzyme

inhibitor for certain enzymes like ligase.[10][11][12]

Comparative Data: TAE vs. TBE Buffer
The choice between TAE and TBE buffer depends on the specific application, primarily the size

of the DNA fragments to be resolved and the duration of the electrophoresis run.
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Property
TAE (Tris-acetate-
EDTA)

TBE (Tris-borate-
EDTA)

Notes

Buffering Capacity Low High

TBE is less prone to

pH changes during

extended runs. TAE

can become

exhausted, requiring

buffer recirculation for

runs longer than 6

hours.[13][14]

DNA Migration Rate Fast Slow

Double-stranded DNA

migrates faster in

TAE.[1][15]

Resolution

Better for large DNA

fragments (>2 kb)[12]

[14]

Better for small DNA

fragments (<2 kb)[10]

[12]

TBE provides sharper

bands for smaller

fragments due to

better resolution.[2]

[15]

Enzyme Inhibition
Minimal (EDTA can

inhibit)

Borate and EDTA can

inhibit enzymes

Borate is a known

inhibitor for enzymes

like ligases, making

TAE a better choice

for DNA recovery for

cloning.[10][11]

Cost Lower Higher

Acetic acid is

generally less

expensive than boric

acid.

Heat Generation
Higher conductivity

can lead to more heat

Lower conductivity,

less heat generated

TBE is often preferred

for high-voltage or

long runs as it is less

prone to overheating.

[10]
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Caption: Mechanism of Nuclease Inhibition by EDTA.
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Caption: Experimental Workflow for DNA Gel Electrophoresis.

Experimental Protocols
Protocol 1: Preparation of 50x TAE Stock Solution (1 Liter)

This protocol yields a 1 L stock solution which can be diluted to a 1x working solution

containing 40 mM Tris, 20 mM acetic acid, and 1 mM EDTA.[1]

Reagents and Equipment:

Tris base (Tris(hydroxymethyl)aminomethane): 242 g

Glacial Acetic Acid: 57.1 mL
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0.5 M EDTA (pH 8.0) solution: 100 mL

Deionized or distilled water (dH₂O)

1 L graduated cylinder

1 L beaker or flask

Magnetic stirrer and stir bar

Storage bottle

Procedure:

Add approximately 700 mL of dH₂O to a beaker.

Add 242 g of Tris base to the water and dissolve using a magnetic stirrer.[16]

Carefully add 57.1 mL of glacial acetic acid to the solution.

Add 100 mL of 0.5 M EDTA (pH 8.0) solution.[16]

Mix the solution thoroughly until all components are dissolved.

Adjust the final volume to 1 Liter with dH₂O.

The pH of a properly prepared 50x TAE stock should be around 8.5 and does not require

adjustment.[16][17]

Store the solution at room temperature. If a precipitate forms over time, warm the solution to

37°C and stir until it redissolves before use.[17]

To Prepare 1x TAE Working Solution: Dilute the 50x stock solution 1:50 with dH₂O. For

example, to make 1 L of 1x TAE, add 20 mL of 50x TAE stock to 980 mL of dH₂O.

Protocol 2: Preparation of 10x TBE Stock Solution (1 Liter)

This protocol yields a 1 L stock solution which can be diluted to a 1x or 0.5x working solution. A

1x solution contains 89 mM Tris, 89 mM borate, and 2 mM EDTA.[18]
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Reagents and Equipment:

Tris base: 108 g

Boric Acid: 55 g

EDTA (Disodium salt, dihydrate, C₁₀H₁₄N₂Na₂O₈·2H₂O): 9.3 g (or 40 mL of 0.5 M EDTA, pH

8.0)[4]

Deionized or distilled water (dH₂O)

1 L graduated cylinder

1 L beaker or flask

Magnetic stirrer and stir bar

Storage bottle

Procedure:

Add approximately 800 mL of dH₂O to a beaker.

Add 108 g of Tris base and 55 g of boric acid to the water.[18]

Add 9.3 g of EDTA disodium salt. Note: EDTA dissolves slowly, especially if the pH is not

basic. Using a magnetic stirrer is highly recommended.[19] Alternatively, add 40 mL of a 0.5

M EDTA (pH 8.0) stock solution.

Stir vigorously until all components are completely dissolved.

Adjust the final volume to 1 Liter with dH₂O.

The pH of a properly prepared 10x TBE stock should be around 8.3 and typically does not

require adjustment.[3][4]

Store the solution at room temperature. The 10x stock is less prone to precipitation than 5x

TBE.[19]
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To Prepare 1x TBE Working Solution: Dilute the 10x stock solution 1:10 with dH₂O. For

example, to make 1 L of 1x TBE, add 100 mL of 10x TBE stock to 900 mL of dH₂O. A 0.5x

working solution is also commonly used and generates less heat.[3]

Protocol 3: General Agarose Gel Electrophoresis

Procedure:

Prepare the Gel: Mix the desired concentration of agarose powder with 1x TAE or 1x TBE

buffer in a flask. Heat in a microwave or on a hot plate until the agarose is completely

dissolved.

Cast the Gel: Allow the agarose solution to cool to about 50-60°C. Add a nucleic acid stain

(e.g., ethidium bromide to a final concentration of 0.5 µg/mL) if desired.[13] Pour the agarose

into a gel casting tray with a comb and let it solidify.

Set up the Apparatus: Place the solidified gel into the electrophoresis tank. Fill the tank with

1x TAE or TBE running buffer (the same buffer used to make the gel) until the gel is

submerged.

Load Samples: Carefully load the DNA samples (mixed with loading dye) into the wells of the

gel.

Run Electrophoresis: Connect the electrophoresis unit to a power supply and apply a

constant voltage (e.g., 5 V/cm of gel length) until the dye has migrated to the desired

distance.[13]

Visualize DNA: If the stain was not included in the gel, stain the gel after the run. Visualize

the DNA bands using a UV transilluminator or other appropriate imaging system.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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